7-(2-nitrophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium
Overview
Description
7-(2-nitrophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzoxadiazole family, which is characterized by the presence of a benzene ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-nitrophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium typically involves multiple steps, starting with the preparation of the benzoxadiazole core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing advanced equipment and optimized reaction conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(2-nitrophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different functional groups.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
7-(2-nitrophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(2-nitrophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes. The nitrophenyl group plays a crucial role in its reactivity, enabling it to participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol: Known for its anticancer activity and inhibition of glutathione S-transferases (GSTs).
N- [12- [ (7-Nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-ceramide: Used in studies related to sphingolipid metabolism.
Uniqueness
7-(2-nitrophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium stands out due to its unique combination of a nitrophenyl group and a triazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-(2-nitrophenyl)-6-oxidotriazolo[4,5-g][2,1,3]benzoxadiazol-6-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N6O4/c19-17-10-6-5-7-11(15-22-14-7)12(10)13-16(17)8-3-1-2-4-9(8)18(20)21/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEZCEVKQDRAJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2N=C3C(=[N+]2[O-])C=CC4=NON=C43)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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